molecular formula C26H26N4O3 B2917116 1-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}methyl)-N-phenylpiperidine-3-carboxamide CAS No. 1147509-54-3

1-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}methyl)-N-phenylpiperidine-3-carboxamide

Cat. No.: B2917116
CAS No.: 1147509-54-3
M. Wt: 442.519
InChI Key: GKFQHGIUTACONB-UHFFFAOYSA-N
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Description

1-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}methyl)-N-phenylpiperidine-3-carboxamide is a complex organic compound that features a quinazoline core, a furan ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}methyl)-N-phenylpiperidine-3-carboxamide typically involves multiple steps:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Furan Ring: The furan moiety can be introduced via a Friedel-Crafts acylation or alkylation reaction.

    Attachment of the Piperidine Moiety: This step often involves nucleophilic substitution reactions where the piperidine ring is attached to the quinazoline core.

    Final Coupling: The final step involves coupling the intermediate with N-phenylpiperidine-3-carboxamide under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}methyl)-N-phenylpiperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The quinazoline core can be reduced to form dihydroquinazolines.

    Substitution: The piperidine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and quinazoline N-oxides.

    Reduction: Dihydroquinazolines and reduced piperidine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}methyl)-N-phenylpiperidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}methyl)-N-phenylpiperidine-3-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}methyl)-N-phenylpiperidine-3-carboxamide is unique due to its combination of a quinazoline core, a furan ring, and a piperidine moiety, which together confer distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

1-[[3-(furan-2-ylmethyl)-4-oxoquinazolin-2-yl]methyl]-N-phenylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O3/c31-25(27-20-9-2-1-3-10-20)19-8-6-14-29(16-19)18-24-28-23-13-5-4-12-22(23)26(32)30(24)17-21-11-7-15-33-21/h1-5,7,9-13,15,19H,6,8,14,16-18H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFQHGIUTACONB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=NC3=CC=CC=C3C(=O)N2CC4=CC=CO4)C(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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